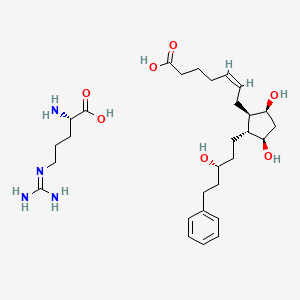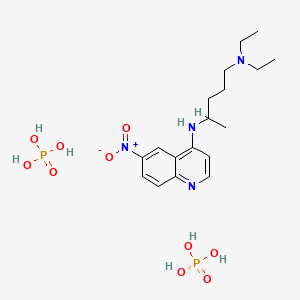
Muraglitazar metabolite M21
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muraglitazar metabolite M21 is a significant metabolite of Muraglitazar, a dual α/γ peroxisome proliferator-activated receptor activator. Muraglitazar was developed for the treatment of type 2 diabetes due to its ability to improve glycemic and lipid profiles . The metabolite M21 is formed through the biotransformation of Muraglitazar in the body and has been identified in various species, including humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Muraglitazar metabolite M21 involves the oxidative metabolism of Muraglitazar. This process can be replicated using microbial bioreactors, which produce metabolites with similar properties to those found in humans . The microbial strains Cunninghamella elegans and Saccharopolyspora hirsuta have been used to produce Muraglitazar metabolites, including M21 . The process involves the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for the identification and analysis of the metabolites .
Industrial Production Methods
the use of microbial bioreactors and advanced analytical techniques such as NMR and accurate mass analyses are essential for the large-scale production and identification of this metabolite .
Chemical Reactions Analysis
Types of Reactions
Muraglitazar metabolite M21 undergoes several types of chemical reactions, including:
Hydroxylation: Introduction of hydroxyl groups.
O-demethylation: Removal of methyl groups.
Oxazole-ring opening: Breaking of the oxazole ring structure.
O-dealkylation: Removal of alkyl groups.
Carboxylic acid formation: Formation of carboxylic acid groups.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include microbial strains, high-performance liquid chromatography (HPLC), and tandem mass spectrometry (MS/MS) . These techniques help in the identification and analysis of the metabolites formed during the reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated metabolites, as well as carboxylic acid derivatives .
Scientific Research Applications
Muraglitazar metabolite M21 has several scientific research applications, including:
Chemistry: Used in the study of metabolic pathways and the identification of drug metabolites.
Biology: Helps in understanding the biotransformation of drugs in different species.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Muraglitazar.
Industry: Utilized in the development of analytical techniques for drug metabolism studies.
Mechanism of Action
Muraglitazar metabolite M21 exerts its effects through the inhibition of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) enzymes . It also inhibits activin A receptor type 1 (ACVR1), which plays a role in regulating hepcidin expression and iron metabolism . The inhibition of these molecular targets leads to improved erythropoiesis and reduced dependency on blood transfusions .
Comparison with Similar Compounds
Muraglitazar metabolite M21 can be compared with other metabolites of Muraglitazar, such as M1, M2, and M3 . These metabolites share similar biotransformation pathways but differ in their chemical structures and biological activities . This compound is unique due to its specific inhibition of JAK1, JAK2, and ACVR1, which distinguishes it from other metabolites .
List of Similar Compounds
- Muraglitazar metabolite M1
- Muraglitazar metabolite M2
- Muraglitazar metabolite M3
- Muraglitazar metabolite M24
- Muraglitazar metabolite M25
Properties
CAS No. |
886984-60-7 |
|---|---|
Molecular Formula |
C16H15NO6 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-[(4-hydroxyphenoxy)carbonyl-[(4-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C16H15NO6/c18-12-3-1-11(2-4-12)9-17(10-15(20)21)16(22)23-14-7-5-13(19)6-8-14/h1-8,18-19H,9-10H2,(H,20,21) |
InChI Key |
HOIFDAFQICSIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN(CC(=O)O)C(=O)OC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)







